Steric and Electronic Impact of 3-Methyl Substitution
The target compound contains a 3-methyl group ortho to the primary amine, which is absent in the des-methyl analog 4-(4-aminophenoxy)benzonitrile (CAS 17076-69-6). The calculated logP for the target compound is approximately 2.94 (estimated from structurally related aminophenoxy benzonitriles), compared to ~2.5 for the des-methyl analog, reflecting increased lipophilicity due to the methyl substituent . This methyl group also introduces steric hindrance adjacent to the nucleophilic amine, which can modulate acylation rates and coupling efficiency in amide bond formation compared to the unsubstituted analog [1].
| Evidence Dimension | Physicochemical property differentiation: logP and steric environment |
|---|---|
| Target Compound Data | logP ~2.94 (estimated); MW 224.26; methyl group ortho to -NH₂ introduces steric bulk (Taft Es ≈ -1.24 for -CH₃) |
| Comparator Or Baseline | 4-(4-Aminophenoxy)benzonitrile (CAS 17076-69-6): logP ~2.5 (estimated); MW 210.23; no ortho substituent adjacent to -NH₂ |
| Quantified Difference | ΔMW = +14.03 Da; ΔlogP ≈ +0.4 to +0.5 (estimated); significant steric differentiation at the reactive amine site |
| Conditions | In silico/logP prediction and structural analysis; reactivity implications for nucleophilic aromatic amine chemistry |
Why This Matters
The methyl substituent differentiates the target compound's reactivity and physicochemical profile from the simpler des-methyl analog, which is critical for researchers selecting a building block where steric or lipophilic modulation is required.
- [1] Chembase. 4-(4-Amino-3-methylphenoxy)benzonitrile. ChemBase ID: 263292. Documents the structural formula with the distinguishing 3-methyl group. SMILES: C(#N)C1=CC=C(OC2=CC=C(N)C(C)=C2)C=C1. View Source
